molecular formula C7H13NO3 B14423923 N-(2-Methylpropanoyl)-L-alanine CAS No. 81524-47-2

N-(2-Methylpropanoyl)-L-alanine

Cat. No.: B14423923
CAS No.: 81524-47-2
M. Wt: 159.18 g/mol
InChI Key: GVSRXFYGMVCCPQ-YFKPBYRVSA-N
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Description

N-(2-Methylpropanoyl)-L-alanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an N-acyl group attached to the L-alanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropanoyl)-L-alanine typically involves the acylation of L-alanine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropanoyl)-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

N-(2-Methylpropanoyl)-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylpropanoyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes. The acyl group can form covalent bonds with active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • N-(2-Methylpropanoyl)-L-valine
  • N-(2-Methylpropanoyl)-L-leucine
  • N-(2-Methylpropanoyl)-L-isoleucine

Comparison: N-(2-Methylpropanoyl)-L-alanine is unique due to its specific acylation pattern and the presence of the L-alanine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct structural features of L-alanine .

Properties

CAS No.

81524-47-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-2-(2-methylpropanoylamino)propanoic acid

InChI

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

GVSRXFYGMVCCPQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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